1-(4-Ethoxy-3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC15555749
Molecular Formula: C23H19N3O5S
Molecular Weight: 449.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H19N3O5S |
|---|---|
| Molecular Weight | 449.5 g/mol |
| IUPAC Name | 1-(4-ethoxy-3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C23H19N3O5S/c1-4-30-16-10-9-13(11-17(16)29-3)19-18-20(27)14-7-5-6-8-15(14)31-21(18)22(28)26(19)23-25-24-12(2)32-23/h5-11,19H,4H2,1-3H3 |
| Standard InChI Key | OYYVCXWUCYZTTN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NN=C(S4)C)OC5=CC=CC=C5C3=O)OC |
Introduction
Synthetic Pathways
The synthesis of compounds like 1-(4-Ethoxy-3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multicomponent reactions (MCRs). These reactions are efficient for creating complex molecules with high functional diversity.
General Procedure:
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Starting Materials:
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Substituted phenols (e.g., 4-ethoxy-3-methoxyphenol).
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Thiadiazole derivatives (e.g., 5-methyl-1,3,4-thiadiazole).
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Chromone derivatives or precursors for the chromeno-pyrrole core.
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Reaction Conditions:
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Cyclization reactions under mild conditions using catalysts such as Lewis acids.
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Solvents like ethanol or dimethyl sulfoxide (DMSO) are commonly used.
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Heating or refluxing may be required to facilitate ring closure.
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Purification:
Characterization Techniques
The compound's structure and purity are confirmed through advanced spectroscopic methods:
NMR Spectroscopy:
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¹H NMR: Proton signals from the aromatic and aliphatic regions help identify specific substituents.
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¹³C NMR: Carbon signals confirm the presence of carbonyl groups and aromatic carbons. For example:
Mass Spectrometry (MS):
Provides molecular ion peaks that confirm the molecular weight of 411.43 g/mol.
Infrared Spectroscopy (IR):
Key functional groups like carbonyls (~1700 cm⁻¹) and thiadiazole (~1500 cm⁻¹) show characteristic absorption bands.
X-ray Crystallography:
Used for detailed structural elucidation when necessary.
Biological Significance
Compounds with a chromeno[2,3-c]pyrrole scaffold have demonstrated diverse biological activities:
Potential Applications:
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Antitumor Activity:
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Anti-inflammatory Properties:
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